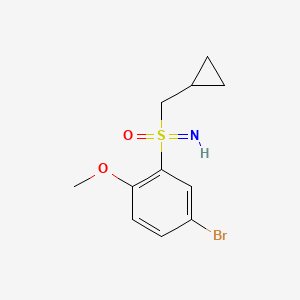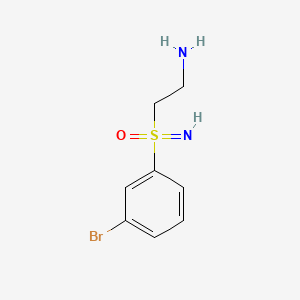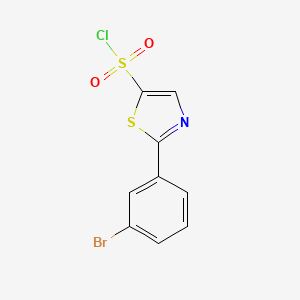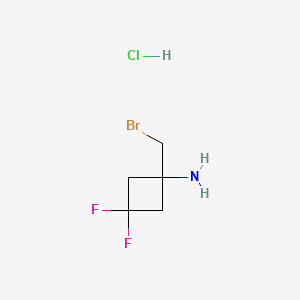
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, also known as BMCDH, is a synthetic organic compound that has been widely used in both scientific research and laboratory experiments. BMCDH has been found to have a variety of biochemical and physiological effects and has been used in a range of applications.
作用機序
The mechanism of action of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed that the hydrochloride group of the molecule is responsible for its reactivity, as it is able to act as a proton acceptor or donor in various reactions. Additionally, the bromomethyl group of the molecule is thought to increase the reactivity of the molecule by acting as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride are not yet fully understood. However, it has been found to have a variety of effects on cells and tissues, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of enzymes involved in the synthesis of fatty acids. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been found to have anti-inflammatory and anti-fungal properties.
実験室実験の利点と制限
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and is not easily degraded by light or air. However, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very soluble at high temperatures.
将来の方向性
There are a number of potential future directions for 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride research. One potential area of research is to further explore its biochemical and physiological effects, such as its effects on cell proliferation and apoptosis. Additionally, further research could be conducted to explore the potential medical applications of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, as well as its potential uses in drug synthesis. Additionally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride as a catalyst in various reactions, as well as its potential uses in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride in industrial applications, such as the production of polymers and other materials.
合成法
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 3,3-difluorocyclobutan-1-amine with bromomethylmagnesium bromide to form the intermediate 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride.
科学的研究の応用
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, and has been used as a reactant in the synthesis of a range of pharmaceuticals and other compounds. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been used as a catalyst in a variety of reactions, including the hydroamination of alkenes.
特性
IUPAC Name |
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF2N.ClH/c6-3-4(9)1-5(7,8)2-4;/h1-3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHBLWAEPFOAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CBr)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

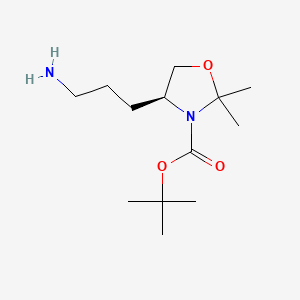
![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)

